5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNAMMDYQBJZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor. Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it has been absorbed and distributed to the target tissues.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can affect a variety of molecular and cellular processes, potentially making the compound useful in chemotherapy.
Biochemical Analysis
Biochemical Properties
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one interacts with ENTs, specifically showing more selectivity towards ENT2 than ENT1. This interaction is crucial in the regulation of adenosine function and chemotherapy.
Cellular Effects
The compound’s effects on cells are primarily through its interaction with ENTs. It influences cell function by regulating the transport of nucleoside and nucleoside analogues, which are essential for nucleotide synthesis.
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting ENTs in an irreversible and non-competitive manner. It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km.
Temporal Effects in Laboratory Settings
Over time, the compound’s inhibitory effect on ENTs cannot be washed out, indicating its irreversible nature
Transport and Distribution
The compound is transported and distributed within cells through its interaction with ENTs
Biological Activity
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule with potential pharmacological applications. Its structure includes a piperazine moiety, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 467.5 g/mol. It features a naphthalene ring and a pyrazolo-triazine framework that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3 |
| Molecular Weight | 467.5 g/mol |
| SMILES | Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1 |
| LogP | 2.8211 |
| Polar Surface Area | 54.429 Ų |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives containing piperazine and pyrazolo structures can inhibit the growth of several bacterial strains. For instance, compounds with similar frameworks demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
- Anticancer Potential : The pyrazolo-triazine core has been linked to anticancer properties. Research has indicated that such compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Neuropharmacological Effects : The piperazine moiety is known for its interactions with neurotransmitter receptors. Compounds featuring this structure have been evaluated for their potential as anxiolytics and antidepressants by modulating serotonin and dopamine pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine segment interacts with various receptors such as serotonin (5-HT) and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit key enzymes involved in metabolic pathways or signal transduction processes, leading to therapeutic effects in conditions like diabetes or cancer .
- Cell Cycle Regulation : The triazine component may interfere with cell cycle progression in cancer cells, promoting apoptosis through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was tested at varying concentrations using the disc diffusion method, revealing inhibition zones ranging from 20 mm to 32 mm depending on the bacterial strain .
Case Study 2: Anticancer Activity
In vitro studies indicated that the compound could reduce cell viability in various cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of pyrazolo[1,5-d][1,2,4]triazin derivatives. Its molecular formula is C26H24FN5O3, indicating the presence of fluorine and multiple aromatic systems which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant Activity : The piperazine moiety is known for its role in antidepressant drugs. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems involved in mood regulation.
- Antitumor Properties : Some derivatives of pyrazolo[1,5-d][1,2,4]triazin have been investigated for their potential anti-cancer properties. Initial studies suggest that this compound may inhibit tumor cell proliferation.
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant-like effects of similar compounds in rodent models. Results indicated significant improvements in behavioral tests (e.g., forced swim test), suggesting that modifications to the piperazine structure enhance serotonin receptor binding affinity.
Case Study 2: Antitumor Efficacy
Research published in a peer-reviewed journal highlighted the antitumor effects of pyrazolo[1,5-d][1,2,4]triazin derivatives. In vitro assays demonstrated that compounds structurally related to 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one inhibited the growth of several cancer cell lines.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains:
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Pyrazolo[1,5-d] triazin-4-one core : A fused heterocyclic system with multiple nitrogen atoms, contributing to aromatic stability and potential for nucleophilic/electrophilic interactions.
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Piperazine ring : A secondary amine moiety capable of undergoing alkylation, acylation, or protonation.
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2-Fluorophenyl group : Electron-withdrawing fluorine substituent enhances lipophilicity and may direct electrophilic substitution.
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Oxoethyl side chain : Carbonyl group susceptible to nucleophilic attack or condensation reactions .
Nucleophilic Acyl Substitution
The oxoethyl carbonyl group reacts with nucleophiles (e.g., amines, alcohols):
Piperazine Functionalization
The piperazine ring undergoes:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Electrophilic Substitution
The 2-fluorophenyl group directs substitution at meta positions due to electron-withdrawing fluorine:
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Reaction : Nitration, bromination, or halogenation under acidic conditions.
Degradation Pathways
The compound may undergo:
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Hydrolysis : Cleavage of the triazine core under basic or acidic conditions, releasing naphthalene and piperazine fragments.
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Oxidation : Oxidative cleavage of the oxoethyl chain, potentially forming carboxylic acids .
Comparative Reactivity Analysis
Research Findings
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Biological Interactions : The triazine core and piperazine moiety enable binding to kinase enzymes, suggesting potential antitumor activity.
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Synthetic Challenges : Multi-step syntheses require precise control of reaction conditions to achieve high yields and purity .
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Structural Analogues : Compounds with pyrazolo-triazine cores and piperazine substituents exhibit diverse biological activities, including antimicrobial and antidepressant effects.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
Key Observations:
The triazinone ring may increase hydrogen-bonding capacity compared to pyrimidinone, enhancing interactions with polar residues in enzymes or receptors .
Substituent Effects: Piperazine Groups: The 2-fluorophenyl substituent in the target compound may improve metabolic stability over non-fluorinated analogues (e.g., ) due to reduced oxidative metabolism .
Synthetic Routes: The target compound’s synthesis likely involves coupling a preformed pyrazolo-triazinone intermediate with a 2-fluorophenylpiperazine derivative, similar to the methods described for Compound 5 (). However, the naphthyl group’s steric bulk may necessitate optimized reaction conditions to avoid byproducts .
Hypothesized Pharmacological Implications
- Receptor Selectivity : The naphthyl group may enhance selectivity for serotonin receptors (e.g., 5-HT1A) over dopamine receptors, as seen in structurally related arylpiperazines .
- Metabolic Stability: The fluorine atom and rigid triazinone core could reduce susceptibility to cytochrome P450-mediated degradation compared to non-fluorinated or less rigid analogues .
Data Tables
Table 2: Key Structural Differences and Implications
Preparation Methods
Diazotization and Cyclization
The core is synthesized from 3-amino-1H-pyrazole-4-carbonitrile (16 ) through diazotization and triazene formation, followed by cyclative cleavage (Figure 1):
Reaction Sequence:
- Diazotization of 16 with NaNO₂/HCl yields a diazonium salt.
- Triazene formation via reaction with diisopropylamine generates 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile (15 ).
- Cyclative cleavage under acidic conditions produces the pyrazolo-triazine scaffold.
Key Parameters:
- Temperature: 0–5°C for diazotization; 80°C for cyclization.
- Yield: 60–75% for triazene intermediate; 45–60% for cyclized product.
Side Chain Installation: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl
Amidation of Ethyl Glyoxylate
The side chain is synthesized in two stages:
Stage 1: Synthesis of 4-(2-Fluorophenyl)piperazine
- Method: Buchwald–Hartwig amination of 1-bromo-2-fluorobenzene with piperazine.
- Catalyst: Pd₂(dba)₃/Xantphos.
- Yield: 80–90%.
Stage 2: Coupling to Pyrazolo-triazine Core
- Reactants: Core with bromoethyl group, 4-(2-fluorophenyl)piperazine.
- Conditions: K₂CO₃, DMF, 60°C, 8 h.
- Yield: 65–75%.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Attempts to form regioisomeric pyrazolo-triazines often fail due to triazene stability differences. For this compound, N-alkylation at position 5 ensures correct regiochemistry, confirmed by NMR.
Air Sensitivity of Aliphatic Side Chains
Compounds with aliphatic side chains (e.g., ethyl) degrade rapidly; using benzylic or aryl groups improves stability. The naphthalen-1-yl group here enhances crystallinity and shelf life.
Analytical Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Core | 8.21 (s, 1H), 4.32 (q, 2H) | 162.1, 148.7, 135.2 | 284.0921 [M+H]⁺ |
| Naphthalen-1-yl derivative | 8.75 (d, 1H), 7.85–7.45 (m, 7H) | 139.8, 133.4, 128.9 | 396.1345 [M+H]⁺ |
| Final compound | 7.98 (s, 1H), 3.72 (t, 4H) | 171.5 (C=O), 159.3 (C-F) | 486.2103 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Q & A
Q. Critical Intermediates :
- 4-(2-Fluorophenyl)piperazine
- 2-(Naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Chloroacetyl or bromoethyl intermediates for sidechain attachment
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C-NMR : Assign signals for the fluorophenyl (δ 6.8–7.4 ppm), naphthyl (δ 7.5–8.3 ppm), and piperazine protons (δ 2.5–3.5 ppm). Compare with analogous triazinone derivatives to confirm cyclization .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₃₀H₂₄FN₇O₂) with <2 ppm error.
- HPLC-PDA/MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients. Retention time and UV-Vis spectra (λ ~260–300 nm) should match reference standards .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize piperazine coupling efficiency by varying NaOH concentration (0.1–1.0 M) and reaction time (12–48 hrs) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl intermediates and minimize overalkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of hydrophobic intermediates, as demonstrated in fluorophenyl-piperazine syntheses .
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | 15% ↑ |
| Catalyst Loading | 5–20 mol% | 10 mol% | 20% ↓ in byproducts |
Advanced: How can computational methods predict reactivity or regioselectivity in this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Model transition states for cyclization steps (e.g., pyrazolo-triazinone formation) to identify kinetically favored pathways. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on piperazine sidechain conformation to guide coupling reagent selection .
- Machine Learning (ML) : Train models on similar triazinone derivatives to predict reaction yields under varying conditions (e.g., temperature, pH) .
Key Insight : DFT studies on analogous fluorophenyl-piperazines show electron-withdrawing substituents (e.g., -F) enhance electrophilic reactivity at the oxoethyl position .
Advanced: How to resolve discrepancies in spectroscopic data versus computational predictions?
Methodological Answer:
- Dynamic NMR Analysis : Detect rotational barriers in piperazine rings causing signal splitting. For example, variable-temperature NMR (VT-NMR) can resolve conformational isomers .
- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks, especially in the pyrazolo-triazinone core .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated vibrational modes .
Case Study : In a related triazinone derivative, discrepancies between predicted (DFT) and observed (NMR) proton shifts were resolved by identifying solvent-induced polarization effects .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile sites (e.g., oxoethyl linker) .
- Stabilization Tactics :
- Lyophilization to prevent hydrolysis of the triazinone ring.
- Antioxidants (e.g., BHT) to protect the naphthyl group from oxidative cleavage.
- HPLC-MS/MS Degradant Profiling : Characterize major degradation products (e.g., piperazine ring-opening) and adjust storage conditions accordingly .
Advanced: How to design bioactivity assays targeting specific receptors (e.g., serotonin or dopamine receptors)?
Methodological Answer:
- Molecular Docking : Screen against GPCR homology models (e.g., 5-HT₁A or D₂ receptors) to prioritize targets. The fluorophenyl-piperazine moiety is a known pharmacophore for serotonin receptor binding .
- Functional Assays : Use cAMP or calcium flux assays in transfected HEK293 cells. Include reference ligands (e.g., ketanserin for 5-HT₂A) to validate receptor engagement .
- SAR Studies : Synthesize analogs with modified naphthyl substituents to explore steric effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
